- Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist, Green Chemistry, 2011, 13(10), 2888-2894
Cas no 477259-60-2 ((1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol)
477259-60-2 structure
Product Name:(1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol
CAS 번호:477259-60-2
MF:C7H7Cl2NO
메가와트:192.042579889297
CID:5598709
PubChem ID:86593572
Update Time:2023-10-31
(1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol 화학적 및 물리적 성질
이름 및 식별자
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- SCHEMBL6541805
- 477259-60-2
- (1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol
- (alphaR)-6-Chloro-alpha-(chloromethyl)-3-pyridinemethanol
- DTXSID301231481
- KHZVWUAORXVNOZ-LURJTMIESA-N
-
- 인치: 1S/C7H7Cl2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4,6,11H,3H2/t6-/m0/s1
- InChIKey: KHZVWUAORXVNOZ-LURJTMIESA-N
- 미소: ClC[C@@H](C1C=NC(=CC=1)Cl)O
계산된 속성
- 정밀분자량: 190.9904692g/mol
- 동위원소 질량: 190.9904692g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 123
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.6
- 토폴로지 분자 극성 표면적: 33.1Ų
(1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol 합성 방법
합성 방법 1
반응 조건
1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5
참조
(1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol Raw materials
(1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol Preparation Products
(1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol 관련 문헌
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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